molecular formula C17H19N5O2 B1205238 2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

Cat. No. B1205238
M. Wt: 325.4 g/mol
InChI Key: YJQZLBVSABEZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide is a pyridopyrimidine.

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

  • Compounds related to this chemical have been studied for their heterocyclic derivatives, particularly in the context of guanidine derivatives. Such research often involves X-ray structure determination, providing insights into the molecular configuration and properties of these compounds (Banfield, Fallon, & Gatehouse, 1987).

Chemical Synthesis and Reactions

  • Research has been conducted on the formation and isomerization of iminopyrimidines, investigating their chemical behavior and potential for creating new molecular structures. This includes studying the effects of different substituents on the basic strength and reactivity of these compounds (Brown & England, 1967).

Antioxidant and Antimicrobial Agents

  • Some derivatives of iminopyrimidines have been synthesized and evaluated for their potential as antioxidant and antimicrobial agents. This includes studies on their reactivity with various nucleophiles and their biological activities (Vartale, Halikar, Pawar, & Tawde, 2016).

Potential Antiallergy Agents

  • There has been research into the synthesis of iminopyrimidines as potential antiallergy agents, exploring novel routes and methods for their creation. This is indicative of the compound's potential application in pharmacology (Rykowski & Pucko, 1999).

Anti-Inflammatory and Analgesic Agents

  • Studies have explored the creation of novel heterocyclic compounds derived from iminopyrimidines, assessing their potential as anti-inflammatory and analgesic agents. This highlights the potential medicinal applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Stereoselectivity and Regioselectivity in Chemical Reactions

  • Research on the nucleophilic ring opening in derivatives of isoxazolopyrimidines, including those with an imino group, has been conducted. This research is crucial for understanding the stereoselectivity and regioselectivity of these compounds, which are important parameters in chemical synthesis and pharmaceutical applications (Zvilichovsky & Gbara-Haj-Yahia, 2004).

Electronic Structure and Molecular Flexibility

  • The molecular and electronic structures of iminopyrimidines have been studied using semiempirical quantum-chemical methods. These studies provide valuable insights into the properties of these compounds, which can be relevant for various chemical and pharmacological applications (Shishkin & Antonov, 1996).

properties

Product Name

2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-9(2)22-14(18)11(16(23)19-4)7-12-15(22)20-13-6-5-10(3)8-21(13)17(12)24/h5-9,18H,1-4H3,(H,19,23)

InChI Key

YJQZLBVSABEZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
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2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
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2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 4
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2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 5
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2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide

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